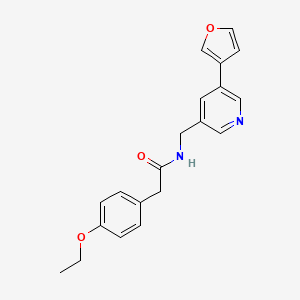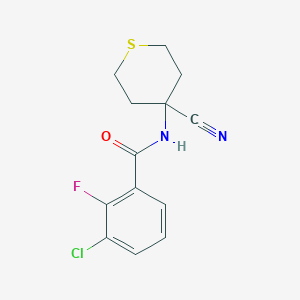
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide, also known as BAY-678, is a small molecule inhibitor that targets the protein kinase PAK4. PAK4 is a member of the PAK family of serine/threonine kinases and is involved in various cellular processes, including cell migration, proliferation, and survival. BAY-678 has shown promising results in preclinical studies as a potential anticancer drug.
Mechanism of Action
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide targets PAK4, a protein kinase that plays a critical role in cancer cell growth and metastasis. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce cancer cell proliferation and migration. 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide binds to the ATP-binding site of PAK4, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Advantages and Limitations for Lab Experiments
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for PAK4, as well as its ability to enhance the effectiveness of other anticancer drugs. However, 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has some limitations, including its relatively short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for the study of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide. One potential direction is to further investigate its efficacy in combination with other anticancer drugs, as well as its potential for use in combination with immunotherapies. Another direction is to investigate the potential of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosing and administration of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide in clinical trials.
Synthesis Methods
The synthesis of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide involves several steps, starting with the reaction of 3-chloro-2-fluoroaniline with 4-cyanothiophene-2-carboxylic acid to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product, 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide.
Scientific Research Applications
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has been extensively studied for its potential as an anticancer drug. In preclinical studies, 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has shown promising results in inhibiting the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has also been shown to enhance the effectiveness of other anticancer drugs, such as gemcitabine and paclitaxel.
properties
IUPAC Name |
3-chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2OS/c14-10-3-1-2-9(11(10)15)12(18)17-13(8-16)4-6-19-7-5-13/h1-3H,4-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUPATWIRQVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)
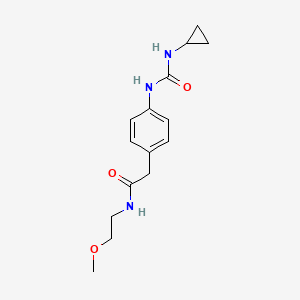
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)

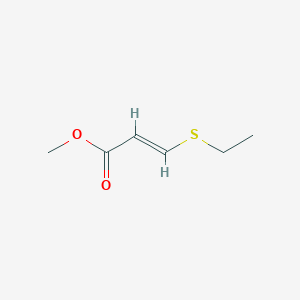
![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)

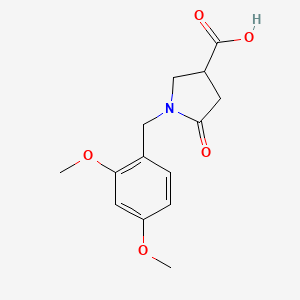
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2913931.png)
![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)
![2-(4-Chlorophenyl)-1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2913934.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)

